6-溴吡啶-2-甲酸氯

描述

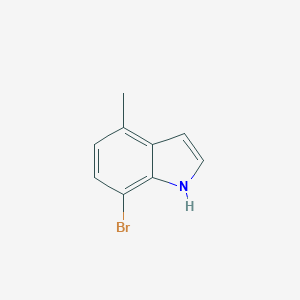

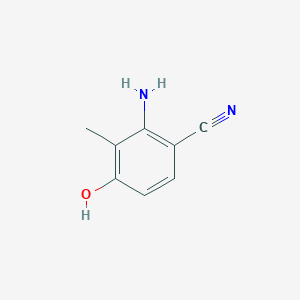

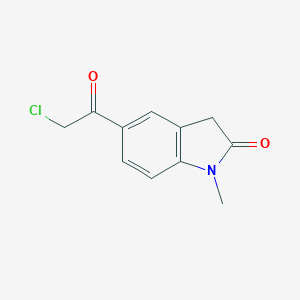

6-Bromopicolinic acid chloride, also known as 2-Bromopyridine-6-carbonyl chloride or 6-bromopyridine-2-carbonyl chloride, is a chemical compound with the molecular formula C6H3BrClNO . It has a molecular weight of 220.45 g/mol .

Synthesis Analysis

The synthesis of 6-Bromopicolinic acid chloride has been studied in the context of its complexes with copper and nickel . For instance, copper (II) complexes of 6-bromopicolinic acid were prepared and characterized by spectroscopic methods . Nickel (II) complexes of 6-bromopicolinic acid were also prepared and characterized by spectroscopic methods .

Molecular Structure Analysis

The molecular structure of 6-Bromopicolinic acid chloride includes a bromine atom, a chlorine atom, a nitrogen atom, and an oxygen atom . The InChI string representation of the molecule is InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H .

Chemical Reactions Analysis

The photochemistry of 6-bromopicolinate ions was investigated by product studies and ns laser flash photolysis . In deoxygenated pH 5.4 water, it yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole .

Physical And Chemical Properties Analysis

6-Bromopicolinic acid chloride has a molecular weight of 220.45 g/mol . It has a topological polar surface area of 30 Ų . It has a rotatable bond count of 1 . The compound is canonicalized .

科学研究应用

Synthesis and Structural Analysis

6-Bromopicolinic acid chloride is used in various synthesis processes and structural studies. For instance, it plays a crucial role in the synthesis of bipyridine compounds, as demonstrated by Cassol et al. (2000), who developed high-yielding preparations of 6,6′-dimethyl-2,2′-bipyridine via homocoupling of 6-bromopicoline (Cassol, Demnitz, Navarro, & Neves, 2000). Additionally, Kukovec and Popović (2009) highlighted its use in the formation of polymorphs of cobalt(II) complexes, where different pH values influenced the formation of triclinic and monoclinic polymorphs (Kukovec & Popović, 2009).

Photochemical and Photobiological Studies

6-Bromopicolinic acid chloride is also significant in photochemical research. Rollet and Richard (2006) studied the reactivity of halides with triplets of 6-chloro and 6-bromopicolinic acids, revealing contrasting effects of bromide and chloride in these reactions (Rollet & Richard, 2006). Another study by the same authors investigated the photodehalogenation of 6-chloro and 6-bromopicolinic acids, contributing to the understanding of these compounds' photochemistry in different solvents (Rollet, Richard, & Pilichowski, 2006).

Coordination Chemistry and Magnetic Properties

In coordination chemistry, 6-bromopicolinic acid chloride has been used to study copper(II) complexes, as shown by Kukovec et al. (2008), who examined the synthesis, spectroscopic, thermal, and magnetic properties of such complexes (Kukovec, Popović, Kozlevčar, & Jagličić, 2008). This includes investigations into the different coordination modes and the impact on magnetic properties.

Catalysis and Coupling Reactions

The compound is also employed in catalysis, as evidenced by Bernhardson, Widlicka, and Singer (2019), who identified 6-hydroxypicolinamide ligands derived from 6-bromopicolinic acid for Cu-catalyzed couplings of heteroaryl bromides and chlorides (Bernhardson, Widlicka, & Singer, 2019).

Pseudopolymorphism Studies

Pseudopolymorphism studies involving nickel(II) complexes with 6-bromopicolinic acid have been conducted by Kukovec and Popović (2009), providing insights into the different crystal structures and thermal stability of these complexes (Kukovec & Popović, 2009).

Additional Applications

Further applications include studies in organometallic chemistry, as highlighted by Dömötör et al. (2017), who explored complex formation processes with 6-methylpicolinic acid, a related compound (Dömötör et al., 2017), and in the field of material sciences for the development of novel monomers and polymers (Wang et al., 2006).

安全和危害

属性

IUPAC Name |

6-bromopyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJUDOWYGUICSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopicolinic acid chloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)

![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)